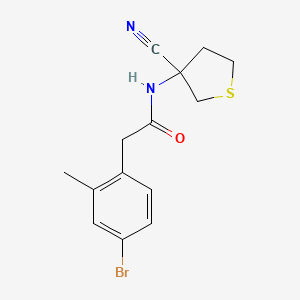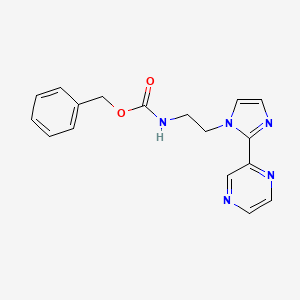
benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: is a complex organic compound that features a benzyl group, a pyrazine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically begins with the preparation of the pyrazine and imidazole intermediates.
Coupling Reaction: The pyrazine and imidazole intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the coupled intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis may be carried out in a batch process, where each step is performed sequentially in large reactors.
Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance efficiency and yield. This method involves the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated pyrazine or imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties, which can be leveraged in the development of new antibiotics.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity and thereby exerting its biological effects.
Signal Transduction Pathways: It can interfere with specific signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Benzyl (2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: This compound features a pyridine ring instead of a pyrazine ring.
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)propyl)carbamate: This compound has a propyl linker instead of an ethyl linker.
Uniqueness:
Pyrazine Ring: The presence of the pyrazine ring in benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings.
Ethyl Linker: The ethyl linker provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHIJXESCADCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
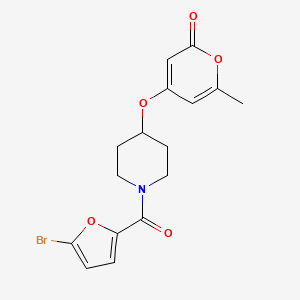
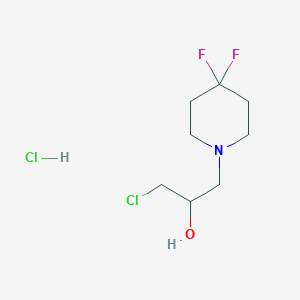
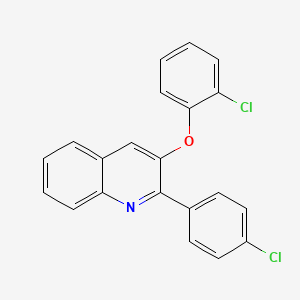
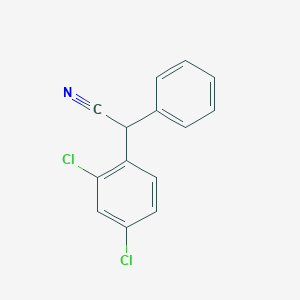


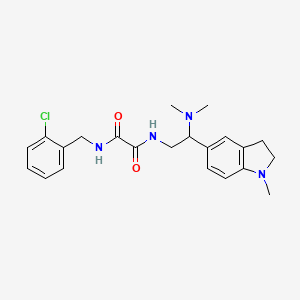
![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2666952.png)
![6-{[4-(4-fluorophenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2666953.png)
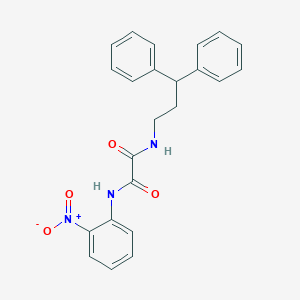
![N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2666955.png)
![N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2666956.png)
